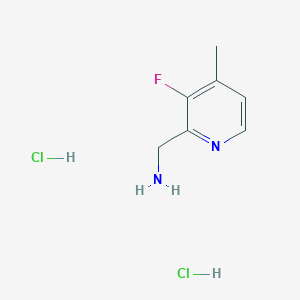

(3-fluoro-4-methylpyridin-2-yl)methanamine dihydrochloride

Description

(3-Fluoro-4-methylpyridin-2-yl)methanamine dihydrochloride is a halogenated pyridine derivative featuring a methanamine group attached to a pyridine ring substituted with fluorine (3-position) and methyl (4-position) groups. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications. The fluorine atom introduces electron-withdrawing effects, while the methyl group contributes steric bulk and lipophilicity, collectively influencing receptor binding and metabolic stability.

Propriétés

IUPAC Name |

(3-fluoro-4-methylpyridin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.2ClH/c1-5-2-3-10-6(4-9)7(5)8;;/h2-3H,4,9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCWTPNZBVTHGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)CN)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluoro-4-methylpyridin-2-yl)methanamine dihydrochloride typically involves the fluorination of a pyridine derivative. One common method involves the direct fluorination of 3-bromo-4-nitropyridine N-oxide, which is then converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation . The final step involves the methylation of the aminopyridine to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and methylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

(3-fluoro-4-methylpyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridines and aminopyridines, which can be further functionalized for specific applications.

Applications De Recherche Scientifique

(3-fluoro-4-methylpyridin-2-yl)methanamine dihydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mécanisme D'action

The mechanism of action of (3-fluoro-4-methylpyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, potentially leading to more effective biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Target Compound :

- Structure : Pyridine ring with 3-fluoro and 4-methyl substituents.

- 4-Methyl group adds steric hindrance and lipophilicity (logP ~1.2 estimated).

Analog 1 : (2-Methylpyridin-4-yl)methanamine Dihydrochloride

- Structure : Pyridine ring with 2-methyl and 4-methanamine groups.

- Key Differences :

- 2-Methyl is electron-donating, reducing ring electronegativity compared to 3-fluoro.

- Lacks fluorine, reducing metabolic stability and hydrogen-bonding capacity.

- Molecular weight: 195.09 g/mol (vs. ~213 g/mol for target compound).

Analog 2 : [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine Hydrochloride

- Structure : Pyrimidine ring with 2-isopropoxy and 4-methanamine groups.

- Key Differences :

- Pyrimidine (6-membered, 2 N atoms) vs. pyridine (6-membered, 1 N atom) alters aromatic π-π stacking and solubility.

- Isopropoxy group introduces steric bulk and ether oxygen for hydrogen bonding.

Heterocyclic Core Modifications

Analog 3 : (1-Cyclohexyl-1H-pyrazol-3-yl)methanamine Dihydrochloride

- Structure : Pyrazole ring with 1-cyclohexyl substituent.

- Key Differences :

- Pyrazole (5-membered, 2 adjacent N atoms) has distinct electronic properties, favoring coordination with metal ions.

- Cyclohexyl group increases hydrophobicity (logP ~2.5 estimated) compared to the target compound’s methyl/fluoro groups.

Analog 4 : 4-(Pyridin-4-ylmethyl)oxan-4-amine Dihydrochloride

- Structure : Oxane (tetrahydropyran) ring linked to pyridine via methylene.

- Key Differences :

- Oxane ring introduces conformational rigidity and ether oxygen, enhancing solubility in polar solvents.

- Pyridine substitution at 4-position (vs. 2-position in target) alters binding orientation.

Functional Group Variations

Analog 5 : [4-(Trifluoromethyl)phenyl]methyloxan-4-yl]methanamine Hydrochloride

- Structure : Oxane ring with trifluoromethylphenyl substituent.

- Key Differences :

- Trifluoromethyl group is highly electron-withdrawing and lipophilic (logP ~3.0 estimated), increasing membrane permeability.

- Lacks pyridine ring, reducing aromatic interactions.

Data Table: Structural and Property Comparison

Activité Biologique

(3-fluoro-4-methylpyridin-2-yl)methanamine dihydrochloride is a compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C7H10Cl2FN

- Molecular Weight : 195.06 g/mol

- IUPAC Name : (3-fluoro-4-methylpyridin-2-yl)methanamine dihydrochloride

The presence of the fluorine atom and the methyl group on the pyridine ring contributes to its unique properties and biological activities.

The biological activity of (3-fluoro-4-methylpyridin-2-yl)methanamine dihydrochloride is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The fluorine atom enhances lipophilicity, which may influence the compound's ability to penetrate biological membranes and interact with intracellular targets.

Potential Targets

- Serotonin Receptors : The compound may exhibit activity at serotonin receptors, which are crucial in regulating mood and behavior.

- Dopamine Receptors : It may also interact with dopamine pathways, potentially influencing neurochemical processes related to various psychiatric conditions.

- Enzymatic Inhibition : There is evidence suggesting that it could inhibit certain enzymes involved in neurotransmitter metabolism.

Table 1: Summary of Biological Activities

Case Studies

- Antidepressant Activity : A study investigated the effects of (3-fluoro-4-methylpyridin-2-yl)methanamine dihydrochloride on animal models of depression. Results indicated a significant reduction in depressive-like behaviors, suggesting its potential as an antidepressant agent.

- Neuroprotection : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage, highlighting its potential therapeutic use in neurodegenerative diseases.

- Antimicrobial Properties : Research demonstrated that (3-fluoro-4-methylpyridin-2-yl)methanamine dihydrochloride exhibits antimicrobial activity against Gram-positive bacteria, indicating its potential application in treating bacterial infections.

Research Findings

Recent studies have provided insights into the structure-activity relationships (SAR) of similar compounds, revealing that modifications in the pyridine ring can significantly impact biological activity. The introduction of fluorine has been shown to enhance receptor binding affinity and selectivity for certain biological targets.

Table 2: Comparative Analysis with Similar Compounds

| Compound Name | Activity Type | Observed Effects |

|---|---|---|

| (3-Fluoropyridin-2-yl)methanamine | Neuroprotective | Reduced cell death in neuroblastoma cells. |

| 4-Methylpyridine | Antidepressant | Moderate effects on serotonin uptake. |

| 5-Fluorouracil | Antitumor | Inhibition of DNA synthesis in cancer cells. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.